molecular formula C23H31N5O2 B6002978 N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide

N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide

Cat. No.: B6002978
M. Wt: 409.5 g/mol
InChI Key: RECDSYCHJBBWDM-UHFFFAOYSA-N
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Description

N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a phenyl group

Properties

IUPAC Name

N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-18(29)25-22-9-12-24-28(22)21-10-14-27(15-11-21)23(30)17-26-13-5-8-20(16-26)19-6-3-2-4-7-19/h2-4,6-7,9,12,20-21H,5,8,10-11,13-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECDSYCHJBBWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CN3CCCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and ketone precursors.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction to attach the phenyl group to the piperidine ring.

    Formation of the Pyrazole Ring: This can be synthesized through a condensation reaction involving hydrazine and a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the piperidine ring through an amide bond formation, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or amides to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Alkyl halides

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Research: It is used in studies involving receptor binding assays to understand its affinity and efficacy towards various biological targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules, which can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to changes in neuronal signaling pathways. This can result in various pharmacological effects, including analgesic and anxiolytic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[1-[2-(3-phenylpiperidin-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]acetamide: shares structural similarities with other piperidine and pyrazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and rings, which confer unique binding properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

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